N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide is a chemical compound with potential applications in scientific research. This compound is also known as GSK-J4 and is a potent inhibitor of the histone demethylase JMJD3, which plays a critical role in the regulation of gene expression. In
Mechanism of Action
Target of Action
The compound contains a pyridine ring, which is often involved in interactions with biological targets such as enzymes and receptors .
Mode of Action
Compounds containing a pyridine ring often act as ligands, binding to biological targets and influencing their activity .
Biochemical Pathways
Pyridine derivatives are known to participate in various biochemical processes, including signal transduction, enzymatic reactions, and gene expression .
Advantages and Limitations for Lab Experiments
One advantage of GSK-J4 is its potency as a JMJD3 inhibitor, making it effective in small concentrations. However, GSK-J4 is not selective for JMJD3 and can inhibit other histone demethylases, which may lead to off-target effects. In addition, GSK-J4 is not stable in aqueous solution and must be stored and handled carefully.
Future Directions
For research on GSK-J4 include identifying its potential applications in cancer therapy and inflammatory disease treatment. Further research is also needed to understand the potential off-target effects of GSK-J4 and to develop more selective JMJD3 inhibitors. Finally, research is needed to optimize the synthesis of GSK-J4 to improve its stability and ease of use in laboratory experiments.
Conclusion:
In conclusion, GSK-J4 is a chemical compound with potential applications in scientific research. Its potency as a JMJD3 inhibitor makes it a promising candidate for cancer therapy and inflammatory disease treatment. However, further research is needed to understand its potential off-target effects and to optimize its synthesis for laboratory use.
Synthesis Methods
The synthesis of GSK-J4 involves a multi-step process that starts with the reaction of 6-chloropyridine-3-carboxaldehyde with methanesulfonyl chloride to form N-(6-chloropyridin-3-yl)methanesulfonamide. This intermediate is then reacted with furan-2-carboxylic acid to form N-(6-chloropyridin-3-yl)methanesulfonyl-2-furancarboxamide. The final step involves the reaction of this intermediate with cyanoacetic acid to form N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide.
Scientific Research Applications
GSK-J4 has potential applications in scientific research, particularly in the field of epigenetics. JMJD3 is a histone demethylase that plays a critical role in the regulation of gene expression. By inhibiting JMJD3, GSK-J4 can alter gene expression and potentially modulate cellular processes. GSK-J4 has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methylsulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4S/c15-13-4-3-10(8-17-13)9-23(20,21)18-14(19)11(7-16)6-12-2-1-5-22-12/h1-6,8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDIIQOFWGRLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C(=O)NS(=O)(=O)CC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.